molecular formula C10H13FN2O B1441221 4-Fluoro-2-morpholinoaniline CAS No. 232951-87-0

4-Fluoro-2-morpholinoaniline

Cat. No.: B1441221
CAS No.: 232951-87-0
M. Wt: 196.22 g/mol
InChI Key: FCRCCLABFZZQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-morpholinoaniline is an organic compound with the molecular formula C10H13FN2O It is characterized by the presence of a fluorine atom at the fourth position and a morpholine ring attached to the aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-morpholinoaniline typically involves the nucleophilic substitution of 3,4-difluoronitrobenzene with morpholine in the presence of a base such as cesium carbonate (Cs2CO3) in tetrahydrofuran (THF) at 50°C. This reaction yields 4-(2-fluoro-4-nitrophenyl)morpholine, which is then reduced using iron powder and calcium chloride in ethanol to produce this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-morpholinoaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions typically target the nitro group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Iron powder and calcium chloride in ethanol are commonly employed.

    Substitution: Bases like cesium carbonate (Cs2CO3) in solvents like THF are used.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-Fluoro-2-morpholinoaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-morpholinoaniline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been studied as a DNA gyrase inhibitor, where it binds to the enzyme’s active site, inhibiting its function and thereby exerting antibacterial effects . The compound’s unique structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological activity.

Comparison with Similar Compounds

    3-Fluoro-4-morpholinoaniline: An intermediate in the synthesis of the antibiotic drug linezolid.

    4-Fluoroaniline: Lacks the morpholine ring, resulting in different chemical properties.

    2-Morpholinoaniline: Lacks the fluorine atom, affecting its reactivity and applications.

Uniqueness: 4-Fluoro-2-morpholinoaniline is unique due to the presence of both the fluorine atom and the morpholine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its effectiveness in various scientific applications .

Properties

IUPAC Name

4-fluoro-2-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-8-1-2-9(12)10(7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRCCLABFZZQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-morpholinoaniline
Reactant of Route 2
4-Fluoro-2-morpholinoaniline
Reactant of Route 3
Reactant of Route 3
4-Fluoro-2-morpholinoaniline
Reactant of Route 4
Reactant of Route 4
4-Fluoro-2-morpholinoaniline
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2-morpholinoaniline
Reactant of Route 6
Reactant of Route 6
4-Fluoro-2-morpholinoaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.